molecular formula C8H12F3NO4 B6619075 Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro- CAS No. 1354225-89-0

Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro-

Cat. No.: B6619075
CAS No.: 1354225-89-0
M. Wt: 243.18 g/mol
InChI Key: DRKWWMGEXDHBSK-SCSAIBSYSA-N
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Description

Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro- is a synthetic derivative of alanine, an amino acid. This compound is characterized by the presence of a trifluoromethyl group and a tert-butoxycarbonyl (Boc) protecting group. The molecular formula of this compound is C8H15NO4, and it is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .

Chemical Reactions Analysis

Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro- undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amino acid derivative .

Scientific Research Applications

Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural amino acids while introducing unique chemical properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials, leveraging its unique reactivity and stability.

Mechanism of Action

The mechanism of action of Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The Boc protecting group ensures selective reactivity, enabling precise control over chemical transformations .

Comparison with Similar Compounds

Properties

IUPAC Name

(2R)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO4/c1-7(2,3)16-6(15)12-4(5(13)14)8(9,10)11/h4H,1-3H3,(H,12,15)(H,13,14)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKWWMGEXDHBSK-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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